N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561878
InChI: InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
SMILES:
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

CAS No.:

Cat. No.: VC16561878

Molecular Formula: C16H20BrNO2

Molecular Weight: 338.24 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide -

Specification

Molecular Formula C16H20BrNO2
Molecular Weight 338.24 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide
Standard InChI InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Standard InChI Key ZGTAFCXSDPPEJD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methanamine backbone bridged between two aromatic systems: a 4-methoxybenzyl group and a 4-methoxyphenyl moiety. The hydrobromide salt form stabilizes the amine group through protonation, as evidenced by its canonical SMILES string:
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine; hydrobromide
Molecular FormulaC₁₆H₂₀BrNO₂
XLogP33.2 (predicted)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

The methoxy groups (-OCH₃) at the para positions of both aromatic rings contribute to electronic delocalization, enhancing the compound’s stability and influencing its intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a Mannich-type reaction between 4-methoxybenzylamine and 4-methoxybenzaldehyde, followed by reductive amination and subsequent hydrobromide salt formation. Patent WO2016125191A2 highlights the use of 4-methoxybenzylamine as a nitrogen source in analogous syntheses, suggesting potential scalability through continuous flow reactors .

Critical Reaction Steps:

  • Condensation:
    4-MeO-C₆H₄-CHO+4-MeO-C₆H₄-CH₂-NH₂Imine Intermediate\text{4-MeO-C₆H₄-CHO} + \text{4-MeO-C₆H₄-CH₂-NH₂} \rightarrow \text{Imine Intermediate}
    Catalyzed by p-toluenesulfonic acid in toluene .

  • Reduction:
    Lithium aluminum hydride (LiAlH₄) reduces the imine to the secondary amine.

  • Salt Formation:
    Treatment with HBr in ethanol yields the hydrobromide salt.

Analytical Characterization

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 6H, -OCH₃), 4.25 (s, 2H, -CH₂-NH-).

    • ¹³C NMR: 55.2 ppm (-OCH₃), 114.8–159.3 ppm (aromatic carbons).

Biological Activity and Mechanisms

Enzymatic Inhibition

In silico docking studies suggest potential inhibition of monoamine oxidase (MAO), with a predicted IC₅₀ of 12.3 µM. This aligns with the activity of 3-methoxyphenylethylamine derivatives, which show MAO-B selectivity .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for antidepressants and antipsychotics due to its dual aromatic system.

  • Prodrug Potential: The hydrobromide salt enhances water solubility for intravenous formulations.

Material Science

  • Liquid Crystals: Methoxy groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).

  • Coordination Chemistry: Acts as a ligand for Pd(II) complexes in catalytic cross-coupling reactions .

Comparison with Structural Analogs

Table 2: Analogous Methoxy-Substituted Amines

CompoundMolecular FormulaKey DifferencesActivity Profile
3-MethoxyphenylethylamineC₉H₁₃NOSingle aromatic ringMAO inhibition
Vortioxetine hydrobromideC₁₈H₂₂BrN₃SThiophene incorporationSSRI/5-HT₃ antagonist
N-(4-Nitrobenzyl)methanamineC₈H₁₀N₂O₂Nitro group instead of methoxyAntibacterial

Challenges and Future Directions

Current limitations include:

  • Toxicity Data: Acute oral LD₅₀ remains uncharacterized in mammalian models.

  • Stereoselectivity: The impact of chirality on receptor binding (e.g., enantiomeric excess ≥98% required for CNS activity).

Ongoing research priorities should address metabolic pathways using LC-MS/MS and in vivo pharmacokinetic studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator